molecular formula C23H26N4O6S B12187770 1-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide

1-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide

Cat. No.: B12187770
M. Wt: 486.5 g/mol
InChI Key: ZOKWCWHWBAIFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the phenoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and energy efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenoxy ring.

Scientific Research Applications

1-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-dioxo-3-piperidyl)-4-fluoro-3-methyl-2-oxo-benzimidazol-5-yl]piperidine-4-carbaldehyde
  • 3-(2,4-dioxo-1,3-diazinan-1-yl)-1-methyl-1H-indazole-6-carbaldehyde
  • 2-(2,4-dioxo-1,3-diazinan-1-yl)acetic acid

Uniqueness

1-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H26N4O6S

Molecular Weight

486.5 g/mol

IUPAC Name

1-[(4-methyl-2,6-dioxo-1,3-diazinan-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C23H26N4O6S/c1-15-20(22(29)26-23(30)24-15)34(31,32)27-13-5-6-16(14-27)21(28)25-17-9-11-19(12-10-17)33-18-7-3-2-4-8-18/h2-4,7-12,15-16,20H,5-6,13-14H2,1H3,(H,25,28)(H2,24,26,29,30)

InChI Key

ZOKWCWHWBAIFAR-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.